molecular formula C8H6BrIN2 B1405376 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1621963-71-0

7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1405376
CAS No.: 1621963-71-0
M. Wt: 336.95 g/mol
InChI Key: UVPUCEAPPQDZRF-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1621963-71-0) is a high-value pyrrolopyridine derivative designed for advanced pharmaceutical research and synthetic chemistry. This compound features a molecular formula of C8H6BrIN2 and a molecular weight of 336.96 g/mol. Its structure incorporates both bromo and iodo halogen substituents at the 7- and 3-positions, respectively, making it a versatile and reactive building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings . The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological properties. Researchers value this scaffold for developing novel therapeutic agents, and derivatives have shown potential as potent kinase inhibitors . Specifically, inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core have been explored as selective chemical tools for targets like MPS1 (TTK), a kinase identified as a potential oncology target due to its role in chromosomal instability and its overexpression in various human cancers . Furthermore, other isomers of the pyrrolopyridine family have demonstrated promising biological activities, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor effects, highlighting the broad utility of this chemical class in drug discovery campaigns . This reagent is provided with a minimum purity of 98% and requires specific storage conditions to maintain stability. It must be kept in a dark place, sealed in a dry environment, and stored at a temperature of 2-8°C . As a Warning substance (GHS Signal Word), it carries hazard statement H302 (Harmful if swallowed). Researchers should adhere to corresponding precautionary measures, including washing thoroughly after handling, not eating or drinking in areas where the chemical is handled, and seeking medical advice if swallowed . Intended Application Areas: • Lead compound optimization in oncology drug discovery • Kinase inhibitor development and structure-activity relationship (SAR) studies • Synthesis of more complex polyheterocyclic compounds for biological screening • Construction of molecular libraries for high-throughput screening This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

7-bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-7-6(10)3-12-8(7)5(9)2-11-4/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPUCEAPPQDZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1C(=CN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222884
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621963-71-0
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621963-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridine, 7-bromo-3-iodo-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501222884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Precursor Heterocycles

A common approach involves synthesizing a suitable precursor, such as a substituted pyridine derivative, followed by intramolecular cyclization to form the pyrrolo[3,2-c]pyridine core. This pathway often employs:

  • Starting materials: 2-aminopyridines or related heterocycles.
  • Cyclization reagents: High boiling point solvents like diphenyl ether or phenylsilane derivatives, which facilitate high-temperature cyclizations.

Halogenation Strategy

Selective halogenation at the 7- and 3-positions is achieved using halogenating agents such as phosphorus oxychloride or N-bromosuccinimide, under controlled temperature conditions to ensure regioselectivity.

Methylation at the 4-Position

The methyl group is introduced either via direct methylation using methyl iodide or methylating agents in the presence of bases like potassium tert-butoxide, often after halogenation steps to ensure positional specificity.

Detailed Synthetic Pathways

Pathway 1: Sequential Halogenation and Cyclization

Step Description Reagents & Conditions Reference
1 Synthesis of heterocyclic precursor Condensation of 2-aminopyridine derivatives Patent US8148529B2
2 Cyclization to form pyrrolo[3,2-c]pyridine core Heating in high boiling point solvent (e.g., diphenyl ether) at 200°C Patent US8148529B2
3 Halogenation at 7- and 3-positions Phosphorus oxychloride or N-bromosuccinimide at room temperature Patent US8148529B2
4 Methylation at 4-position Reaction with methyl iodide and base (potassium tert-butoxide) Patent US8148529B2

Pathway 2: Cross-Coupling and Functionalization

Step Description Reagents & Conditions Reference
1 Preparation of halogenated pyridine intermediates Halogenation using N-iodosuccinimide or N-bromosuccinimide PubChem or patent literature
2 Cross-coupling to assemble heterocycle Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling Patent US8148529B2
3 Cyclization and methylation High-temperature cyclization, methylation with methyl iodide Patent US8148529B2

Research Findings and Optimization

  • Reaction Temperatures: Cyclization reactions are optimized at 200–300°C to promote ring closure without decomposition.
  • Halogenation Selectivity: Use of phosphorus oxychloride favors selective chlorination, while N-bromosuccinimide provides regioselective bromination.
  • Yield Optimization: Sequential halogenation followed by methylation enhances overall yield and purity, as confirmed by NMR and mass spectrometry analyses in patent studies.

Notes and Considerations

  • Choice of Halogenating Agents: The use of phosphorus oxychloride or N-iodosuccinimide is crucial for regioselectivity.
  • Reaction Conditions: Elevated temperatures and inert atmospheres (nitrogen or argon) are typically employed to prevent side reactions.
  • Functional Group Compatibility: Protecting groups may be necessary during multi-step synthesis to prevent undesired reactions at sensitive sites.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of heterocyclic precursors High regioselectivity, straightforward Good control over core formation Requires high-temperature equipment
Halogenation followed by methylation Stepwise, high selectivity Modular, adaptable Multiple steps increase complexity
Cross-coupling strategies Efficient for complex substitution High yields, versatile Requires palladium catalysts and expertise

Chemical Reactions Analysis

7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to these receptors, the compound can modulate signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogenated Pyrrolopyridine Derivatives

Key Observations :

Furopyridine and Imidazopyridine Analogs

Table 2: Comparison with Oxygen- and Nitrogen-Containing Heterocycles
Compound Name Core Structure Substituents Biological/Functional Relevance
2-Methylfuro[3,2-c]pyridine Furo[3,2-c]pyridine 2-CH3 Forms stable copper(II) complexes for catalytic applications .
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 7-Br, 1-CH3, 2-Ph Enhanced π-stacking interactions due to phenyl group .
4-Phenylfuro[3,2-c]pyridine Furo[3,2-c]pyridine 4-Ph Exhibits moderate antimicrobial activity .

Key Observations :

  • Furopyridines (oxygen-containing analogs) exhibit distinct electronic properties compared to pyrrolopyridines, reducing their suitability for halogen-based reactions but enhancing metal coordination .

Reactivity in Cross-Coupling Reactions

The iodine substituent in 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine enables sequential functionalization via orthogonal coupling strategies (e.g., initial Suzuki coupling at bromine, followed by Sonogashira at iodine). This contrasts with mono-halogenated analogs like 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives (), where similar strategies are employed but yield ethynyl-substituted products (e.g., 20b–20d) .

Biological Activity

7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolo[3,2-c]pyridine framework with both bromine and iodine substituents, which may enhance its reactivity and biological profile. Its molecular formula is C_8H_6BrI_N_2, with a molecular weight of 292.95 g/mol .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. The presence of halogen atoms (bromine and iodine) can significantly affect the compound's interaction with biological targets. Studies have indicated that derivatives of the pyrrolo[3,2-c]pyridine scaffold exhibit promising results as inhibitors of various kinases, particularly those involved in cancer and inflammatory diseases .

Biological Activities

1. Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,2-c]pyridine, including this compound, show inhibitory effects against FMS kinase, which is implicated in several malignancies. In vitro studies have indicated that these compounds can effectively inhibit tumor cell proliferation .

2. Antiviral Properties
The compound has also shown low cytotoxicity against VERO cells while maintaining antiviral properties. This suggests its potential use in developing antiviral agents .

3. Other Biological Activities
The broader class of pyrrolo[3,4-c]pyridine derivatives has been investigated for various pharmacological properties, including:

  • Antimycobacterial Activity: Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis .
  • Antidiabetic Effects: Certain compounds within this class have been reported to exhibit antidiabetic properties .
  • Analgesic and Sedative Effects: Pyrrolo[3,4-c]pyridine derivatives have been explored for their analgesic and sedative activities .

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Deraeve et al. (2021)7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridineAntimycobacterialExhibited good activity with MIC 90 <0.15 µM
Research on Pyrrolo[3,4-c]pyridinesVarious derivativesAnticancerInhibitory effects on tumor cell proliferation observed
Antidiabetic StudyPyrrolo[3,4-c]pyridine derivativesAntidiabeticCompounds showed significant inhibition of alpha-glucosidase

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves halogenation and functionalization of the pyrrolo-pyridine core. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., in dichloromethane), while iodination at the 3-position may require metal-catalyzed cross-coupling (e.g., Ullmann coupling) . Key factors include:
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during halogenation.
  • Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cross-coupling steps .
  • Purification : Column chromatography with gradients of CH₂Cl₂/MeOH (99:1 to 95:5) is effective for isolating the target compound .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • 1H/13C NMR : Peaks corresponding to methyl (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated vs. observed) validates molecular composition .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 34.10%, H: 2.04%, N: 17.05%) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during the synthesis of polyhalogenated pyrrolo-pyridines?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing groups : Electron-withdrawing groups (e.g., nitro or carbonyl) can direct halogenation to specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in metal-catalyzed reactions .
  • Protection/deprotection : Temporary protecting groups (e.g., SEM or Boc) prevent undesired halogenation at reactive sites .

Q. What strategies enable functionalization of the pyrrolo-pyridine core without displacing existing halogens?

  • Methodological Answer :
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids preserves bromo/iodo substituents when using Pd(PPh₃)₄ as a catalyst .
  • C-H activation : Direct functionalization via palladium-catalyzed C-H bond activation avoids halogen displacement .
  • Sequential halogenation : Introduce less reactive halogens (e.g., iodine) first, followed by bromine/chlorine .

Q. How can computational modeling aid in predicting reactivity and stability of this compound derivatives?

  • Methodological Answer :
  • DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices .
  • Molecular docking : Assess binding affinity of derivatives to biological targets (e.g., kinase inhibitors) .
  • Thermodynamic stability : Gibbs free energy calculations identify favorable reaction pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for halogenation reactions of pyrrolo-pyridines?

  • Methodological Answer : Contradictions often arise from:
  • Reagent purity : Impure NBS or iodine sources reduce yield; use ≥98% purity reagents .
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Catalyst loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd for Suzuki coupling) to balance cost and efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

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